
1,1-Dibutylguanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutylguanidine hydrochloride is an organic compound with the chemical formula C9H22ClN3. It is a derivative of guanidine, a compound known for its strong basic properties. This compound is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibutylguanidine hydrochloride can be synthesized through the reaction of dibutylamine with cyanamide, followed by the addition of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the guanidine derivative being facilitated by the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of 1,1-Dibutylguanidine hydrochloride often involves the use of large-scale reactors where dibutylamine and cyanamide are reacted in the presence of a catalyst. The reaction mixture is then treated with hydrochloric acid to yield the final product. The process is optimized to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibutylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of guanidine.
Reduction: Simpler amine derivatives.
Substitution: Various substituted guanidine derivatives.
Applications De Recherche Scientifique
1,1-Dibutylguanidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,1-Dibutylguanidine hydrochloride involves its interaction with various molecular targets. The compound acts as a strong base and can form stable complexes with acids. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylbiguanide hydrochloride: Known for its antidiabetic properties.
2-butyl-1-hydroxyguanidine: Studied for its potential as a nitric oxide synthase inhibitor.
Uniqueness
1,1-Dibutylguanidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as high basicity and the ability to form stable complexes with acids. These properties make it particularly useful in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C9H22ClN3 |
|---|---|
Poids moléculaire |
207.74 g/mol |
Nom IUPAC |
1,1-dibutylguanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-3-5-7-12(9(10)11)8-6-4-2;/h3-8H2,1-2H3,(H3,10,11);1H |
Clé InChI |
GLVMQMGGZNRUOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


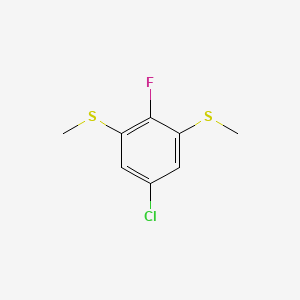
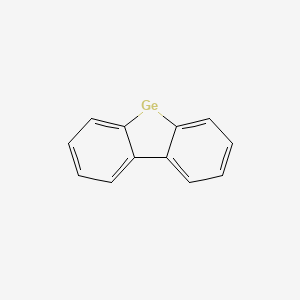
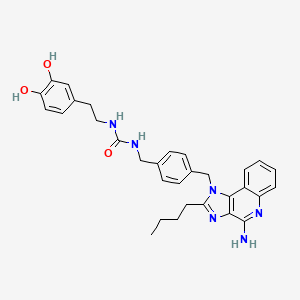
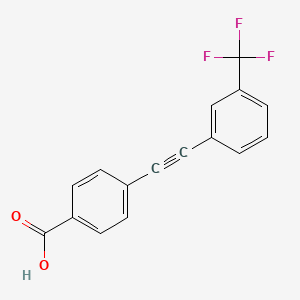

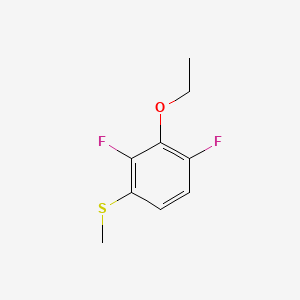
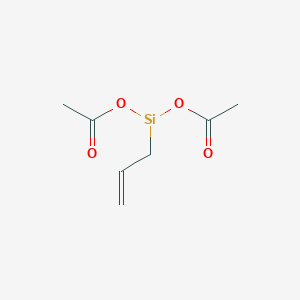
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)
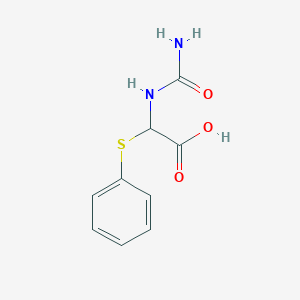
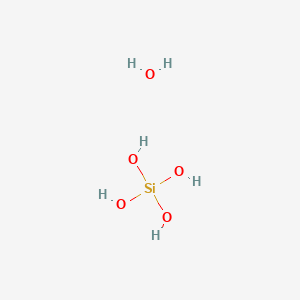
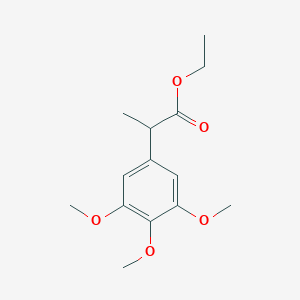
![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)
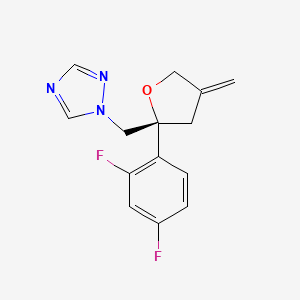
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
